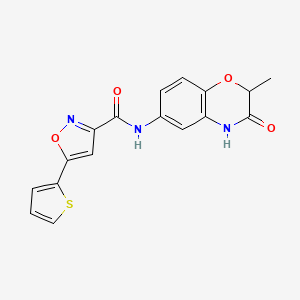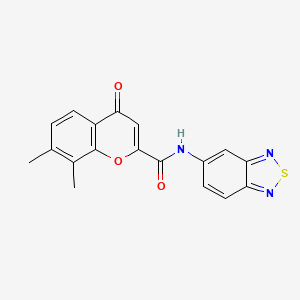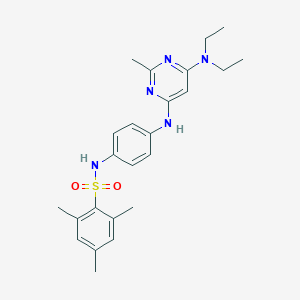![molecular formula C20H20FN3O4 B11315919 2-(4-fluorophenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11315919.png)
2-(4-fluorophenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a fluorophenoxy group and a propoxyphenyl group attached to an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced through nucleophilic aromatic substitution reactions, where a fluorine atom is substituted by a phenoxy group.
Attachment of the Propoxyphenyl Group: The propoxyphenyl group can be attached via etherification reactions, where a hydroxyl group is replaced by a propoxy group.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through amidation reactions, where an amine group reacts with a carboxylic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(4-fluorophenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions can be facilitated by reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.
科学的研究の応用
2-(4-fluorophenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(4-fluorophenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(4-fluorophenoxy)propanoic acid
- (4-Fluoro-2-propoxyphenyl)(methyl)sulfane
- 4-(4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)-1,3-benzenediol
Uniqueness
2-(4-fluorophenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide is unique due to its specific combination of functional groups and the presence of the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C20H20FN3O4 |
|---|---|
分子量 |
385.4 g/mol |
IUPAC名 |
2-(4-fluorophenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C20H20FN3O4/c1-3-12-26-16-8-4-14(5-9-16)19-23-20(24-28-19)22-18(25)13(2)27-17-10-6-15(21)7-11-17/h4-11,13H,3,12H2,1-2H3,(H,22,24,25) |
InChIキー |
GNBPSHUNMBBGDZ-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)C(C)OC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,5-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11315843.png)
![N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11315848.png)
![7-(2-chlorophenyl)-8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11315855.png)
![4-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11315864.png)

![5-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11315871.png)
![2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide](/img/structure/B11315879.png)
![2-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B11315884.png)
![N-(2-methoxybenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11315887.png)
![N-(2-fluorophenyl)-6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxamide 1,1-dioxide](/img/structure/B11315892.png)

![N-(4-{[6-(diethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)naphthalene-2-sulfonamide](/img/structure/B11315915.png)
![N-(4-methoxyphenyl)-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11315917.png)
